Janthitrem A

描述

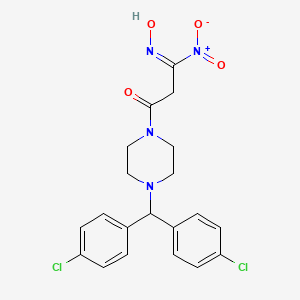

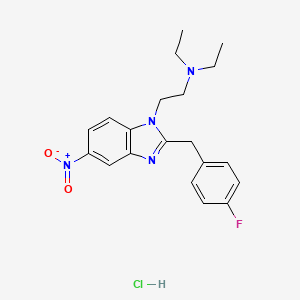

Janthitrem A 是一种由青霉菌(Penicillium janthinellum)产生的荧光震颤霉菌毒素This compound 及其类似物 Janthitrem B 和 Janthitrem C 被认为是造成黑麦草蹒跚症(ryegrass staggers)的主要原因,黑麦草蹒跚症是一种影响牲畜的神经系统疾病 .

作用机制

Janthitrem A 通过干扰中枢神经系统的递质释放机制发挥作用。它靶向γ-氨基丁酸 (GABA) 受体,GABA 受体是脑中主要的抑制性神经递质。 通过与这些受体结合,this compound 扰乱正常的神经传递,导致震颤和其他神经症状 .

生化分析

Biochemical Properties

Janthitrem A interacts with various biomolecules, primarily affecting the nervous system. It is thought to inhibit gamma-aminobutyric acid (GABA) receptors, both pre- and postsynaptic, as well as inhibit transmitter breakdown at the GABA-T receptors . This would initially increase neurotransmitter levels, potentiating the GABA-induced chloride current, then lead to decreased levels of neurotransmitter in the synapse .

Cellular Effects

This compound has been found to have significant effects on cells. It induces tremors in mice and decreases the time to fall from the rotarod when administered at a dose of 4 mg/kg . It also reduces weight gain and food consumption in certain insect larvae . In vitro studies have shown that this compound has antiproliferative, anti-haptotactic (cell migration inhibitory) and anti-invasive activities against human breast cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA receptors. By inhibiting these receptors and the breakdown of the transmitter at the GABA-T receptors, this compound affects the neurotransmitter levels in the synapse .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, AR37-infected ryegrass grown at high temperature was found to contain higher concentrations of epoxy-janthitrem, which when fed to porina larvae had a strong anti-feedant effect and reduced larval survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It causes severe sustained tremors in mice when given intraperitoneally at a dose of 1 mg/kg . In sheep, it causes similar effects when given intravenously at a dose of only 20 µg/kg .

Metabolic Pathways

This compound is part of the indole-diterpenes class of compounds, which are biosynthesized by a select group of ascomycetous fungi. These compounds all have a common structural core comprised of a cyclic diterpene skeleton derived from geranylgeranyl diphosphate (GGPP) and an indole moiety derived from tryptophan .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that major facilitator superfamily transporters and sugar transporters are abundant in Penicillium janthinellum, which probably aid in the uptake of oligosaccharide inducers of cellulase .

Subcellular Localization

Given its effects on the nervous system, it is likely that it is localized to areas where it can interact with GABA receptors .

准备方法

合成路线和反应条件: Janthitrem A 的合成涉及在特定条件下培养青霉菌(Penicillium janthinellum)。该真菌在富含营养的培养基中生长,然后使用有机溶剂提取霉菌毒素。 然后使用色谱技术(如高效液相色谱法 (HPLC))对粗提物进行纯化以分离 this compound .

工业生产方法: 在实验室环境中使用的方法可以扩展到工业目的,涉及大规模发酵和先进的纯化技术 .

化学反应分析

反应类型: Janthitrem A 会经历各种化学反应,包括氧化、还原和取代。这些反应对于研究其结构-活性关系以及开发具有增强生物活性的衍生物至关重要。

常用试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂氧化 this compound。

还原: 使用硼氢化钠或氢化铝锂等还原剂还原分子中的特定官能团。

取代: 可以使用氢氧化钠或氰化钾等试剂进行亲核取代反应。

主要形成的产物: 这些反应形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物,这些衍生物因其改变的生物活性而受到研究 .

科学研究应用

Janthitrem A 在多个科学研究领域具有应用价值,特别是在化学、生物学和医学领域:

化学: 它用作研究吲哚二萜类化合物结构-活性关系以及开发具有改进特性的合成类似物的模型化合物。

生物学: this compound 用于研究震颤霉菌毒素对神经系统的影响,并了解牲畜黑麦草蹒跚症的潜在机制。

相似化合物的比较

Janthitrem A 属于更广泛的吲哚二萜类化合物,其中包括 lolitrem B、paxilline 和 penitrem A 等化合物。这些化合物具有共同的结构核心,但在官能团和生物活性方面有所不同:

Lolitrem B: 以其强烈的震颤效应及其在黑麦草蹒跚症中的作用而闻名。

Paxilline: 表现出神经毒性作用,并用于研究钾通道阻滞剂。

Penitrem A: 具有高度震颤性,用于研究神经递质释放机制。

This compound 的独特之处在于其特定的结构特征,例如环氧基的存在,与其他类似化合物相比,这增强了其震颤效力 .

属性

IUPAC Name |

(2S,3R,6S,8R,9S,10R,12S,13S,16S,22S,23R)-2,3,24,24,26,26-hexamethyl-8-prop-1-en-2-yl-7,11,25-trioxa-32-azanonacyclo[16.14.0.02,16.03,13.06,12.010,12.019,31.021,29.023,28]dotriaconta-1(18),19,21(29),27,30-pentaene-9,13,22-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47NO6/c1-17(2)29-28(40)31-37(43-31)25(42-29)10-11-34(7)35(8)18(9-12-36(34,37)41)13-22-20-14-21-19(15-24(20)38-30(22)35)23-16-32(3,4)44-33(5,6)26(23)27(21)39/h14-16,18,25-29,31,38-41H,1,9-13H2,2-8H3/t18-,25-,26+,27+,28-,29+,31+,34+,35+,36-,37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNJCSDFBNOBNM-MUVGSFBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C(C5)C7=CC8=C(C=C7N6)C9=CC(OC(C9C8O)(C)C)(C)C)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C(C5)C7=CC8=C(C=C7N6)C9=CC(OC([C@H]9[C@@H]8O)(C)C)(C)C)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H47NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Janthitrem A and where is it found?

A1: this compound is an epoxy-janthitrem, a type of indole-diterpene mycotoxin primarily produced by certain fungal species. It was first isolated from Penicillium janthinellum cultures obtained from ryegrass pastures. [, ] These pastures were associated with outbreaks of ryegrass staggers in sheep. [] Epoxy-janthitrems have also been found in some Epichloë endophytes, which form symbiotic relationships with grasses like perennial ryegrass. [, , , ]

Q2: How does this compound affect insects?

A2: this compound, along with Janthitrem B, has demonstrated anti-insect activity. Studies using porina larvae (Wiseana cervinata) found that both compounds induce tremors and negatively impact the larvae's weight gain and food consumption. [] This suggests that epoxy-janthitrems, including this compound, likely play a role in the protective effects observed in endophyte-infected grasses against insect herbivores. [, ]

Q3: How potent is this compound compared to other tremorgenic toxins?

A3: While both this compound and Janthitrem B induce tremors in insects, this compound has been observed to exhibit greater potency. [] In studies examining sheep grazing on pastures containing either epoxy-janthitrems or lolitrem B (another tremorgenic mycotoxin), the signs of ryegrass staggers were less severe in sheep grazing on pastures containing epoxy-janthitrems. [] This suggests that epoxy-janthitrems, including this compound, might be less potent tremorgens compared to lolitrem B.

Q4: Does temperature affect the production of this compound in plants?

A4: Yes, temperature significantly affects the production of epoxy-janthitrems, including this compound, in endophyte-infected plants. Studies have shown that when perennial ryegrass infected with the AR37 endophyte (an epoxy-janthitrem producer) is grown at a constant low temperature (7°C) for an extended period, the in planta concentrations of epoxy-janthitrems are significantly reduced compared to plants grown at higher temperatures (20°C). [, ]

Q5: Are there any differences in this compound production between different ryegrass species?

A5: Slight differences in epoxy-janthitrem concentrations have been observed between perennial ryegrass (Lolium perenne) and Italian ryegrass (Lolium multiflorum) infected with the AR37 endophyte. Research suggests that Italian ryegrass tends to have slightly lower concentrations of epoxy-janthitrems compared to perennial ryegrass when grown under the same conditions. []

Q6: Where do epoxy-janthitrems accumulate within the ryegrass plant?

A6: Epoxy-janthitrems, including this compound, have been found to accumulate at higher concentrations in the pseudostems (lower stem) compared to the leaves of perennial ryegrass infected with the AR37 endophyte. [] Further research has shown that epoxy-janthitrem I, a related compound, is more evenly distributed between shoots and roots compared to other alkaloids like peramine, terpendole E, terpendole C, and lolitrem B, which are primarily found in shoots. []

Q7: What is the chemical structure of this compound?

A7: this compound is a complex molecule, and its complete structural elucidation was achieved through extensive NMR and mass spectral analysis. It is an 11,12-epoxyjanthitrem B, characterized by the presence of an epoxide group at the 11,12 position of the Janthitrem B molecule. []

Q8: Are there alternative endophytes that provide insect control without producing this compound or other potentially harmful alkaloids?

A10: Yes, researchers are actively investigating and developing novel endophyte strains with desirable alkaloid profiles to minimize potential risks to livestock while maintaining beneficial properties like insect control. [] One example is the AR1 endophyte, which produces peramine, an alkaloid with insect deterrent properties but without the tremorgenic effects associated with epoxy-janthitrems or lolitrems. [, ] This strain has shown promising results in providing comparable insect control benefits to AR37 without inducing ryegrass staggers in grazing animals. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester](/img/structure/B3025870.png)

![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)

![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)

![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)

![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)